molecular formula C9H9NO3 B14263376 3,4-dimethoxybenzonitrile Oxide CAS No. 153788-75-1

3,4-dimethoxybenzonitrile Oxide

Cat. No.: B14263376
CAS No.: 153788-75-1
M. Wt: 179.17 g/mol
InChI Key: CBSVDGNJTJMTCV-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzonitrile Oxide is a specialized research chemical belonging to the class of nitrile N-oxides, which are valued as stable, ambiphilic 1,3-dipoles in synthetic chemistry . The core structure is derived from 3,4-dimethoxybenzonitrile, a known chemical intermediate with a density of approximately 1.1 g/cm³ and a melting point of 68-70 °C . Nitrile N-oxides of this type undergo catalyst-free and byproduct-free 1,3-dipolar cycloaddition reactions with various dipolarophiles, including alkenes, alkynes, and nitriles . This reactivity makes them valuable tools for constructing complex molecular architectures, such as natural product analogs, bioactive probes, and supramolecules . The ortho-methoxy substituents on the aromatic ring contribute to the kinetic stabilization of the nitrile N-oxide moiety, helping to suppress dimerization and making the compound isolable for laboratory use . Researchers can leverage this compound in diverse fields, including materials science and medicinal chemistry, for the synthesis of novel heterocyclic compounds and functional polymers. The product is provided with comprehensive analytical data for quality assurance. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

153788-75-1

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3,4-dimethoxybenzonitrile oxide

InChI

InChI=1S/C9H9NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5H,1-2H3

InChI Key

CBSVDGNJTJMTCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#[N+][O-])OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most established method involves dehydrating 3,4-dimethoxybenzaldoxime (derived from 3,4-dimethoxybenzaldehyde) using acidic or catalytic conditions. Hydroxylamine hydrochloride reacts with 3,4-dimethoxybenzaldehyde to form the aldoxime intermediate, which undergoes dehydration via formic acid or acetic acid at elevated temperatures (80–100°C).

Example Protocol

  • Step 1 : 3,4-Dimethoxybenzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 70°C for 4 hours to form the aldoxime.
  • Step 2 : The aldoxime is treated with formic acid at 90°C for 6 hours, yielding 3,4-dimethoxybenzonitrile oxide with a 70–85% yield.

Limitations and Advancements

While cost-effective, this method requires corrosive acids and generates stoichiometric waste. Recent improvements include using ionic liquids or microwave-assisted dehydration to reduce reaction times (e.g., 30 minutes at 120°C under microwaves).

Catalytic Dehydration Using Iron-Based Catalysts

Ferric Chloride–Sodium Nitrite System

A patent (CN110668972A) describes a one-step synthesis from 3,4-dimethoxyphenylacetic acid using FeCl₃ and NaNO₂ in dimethyl sulfoxide (DMSO) at 50–70°C.

Key Parameters

Parameter Optimal Range Yield (%)
Molar Ratio (Acid:NaNO₂:FeCl₃) 1:6–8:1–3 82–95
Temperature 50–70°C
Time 10–30 hours

This method avoids toxic reagents and achieves high yields by leveraging FeCl₃’s ability to activate NaNO₂, generating reactive nitrogen species that cleave the C–C bond in phenylacetic acid.

Iron Complex–Mediated Oxidation

Another approach uses 3,4-dimethoxyphenylacetone with sodium nitrite and an iron complex (e.g., Fe(III)-EDTA) in DMSO at 90°C for 20 hours, yielding 95% product. This method is notable for utilizing waste nitrogen oxides (NOₓ), aligning with green chemistry principles.

Biocatalytic Synthesis via Aldoxime Dehydratases

Enzyme-Catalyzed Dehydration

Aldoxime dehydratases (OxdBs) offer a sustainable alternative, converting aldoximes to nitriles under mild conditions (pH 7.0, 30°C). For example, Bacillus sp. OxdB-RR catalyzes the dehydration of 3,4-dimethoxybenzaldoxime in aqueous buffer with 90% conversion.

Advantages

  • No toxic byproducts.
  • Compatible with biorenewable substrates (e.g., lignin-derived aldehydes).

Limitations

  • Enzyme stability at scale remains challenging.
  • Substrate loading typically limited to 100–200 mM.

Cycloaddition-Driven In Situ Generation

Nitrile Oxide Precursors for [3+2] Reactions

3,4-Dimethoxybenzonitrile oxide is often generated in situ from chlorooximes (e.g., 3,4-dimethoxybenzohydroximoyl chloride) using bases like CsF in acetonitrile. This method is pivotal in synthesizing benzisoxazoles via reactions with arynes.

Typical Protocol

  • Chlorooxime (1.0 equiv) and CsF (3.0 equiv) in acetonitrile at 25°C for 2 hours.
  • Yields of cycloadducts reach 70–90%, though nitrile oxide dimerization competes at higher concentrations.

Comparative Analysis of Methods

Method Starting Material Catalyst/Conditions Yield (%) Scalability Green Metrics
Aldoxime Dehydration 3,4-Dimethoxybenzaldehyde HCOOH, 90°C 70–85 Moderate Low (acid waste)
FeCl₃–NaNO₂ 3,4-Dimethoxyphenylacetic acid FeCl₃, DMSO 82–95 High Moderate
Biocatalytic 3,4-Dimethoxybenzaldoxime OxdB-RR, buffer 85–90 Emerging High
In Situ Generation Chlorooxime CsF, CH₃CN 60–80 Low Moderate

Industrial and Research Implications

  • Pharmaceuticals : The FeCl₃–NaNO₂ method is favored for scale-up due to high yields and low-cost reagents.
  • Green Chemistry : Biocatalytic routes hold promise for sustainable production but require enzyme engineering for robustness.
  • Materials Science : In situ generation enables rapid access to heterocycles but is limited by side reactions.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dimethoxybenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nitrile groups.

Industry: In the industrial sector, 3,4-dimethoxybenzonitrile is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and proteins. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Isomers and Related Compounds

Structural Isomers of Dimethoxybenzonitrile

The position of methoxy groups significantly influences electronic properties, solubility, and reactivity. Key isomers include:

Compound Substituent Positions Key Properties/Applications Reference
3,4-Dimethoxybenzonitrile Oxide 3,4-OCH₃ High reactivity in cycloadditions; used in spirocyclic systems .
2,4-Dimethoxybenzonitrile 2,4-OCH₃ Lower polarity due to asymmetric substitution; used in organic synthesis (e.g., TCI America catalog) .
2,6-Dimethoxybenzonitrile 2,6-OCH₃ Symmetric structure; studied in market analyses for industrial scalability .
3,5-Dimethoxybenzonitrile 3,5-OCH₃ Electron-withdrawing meta-substitution; used in ligand synthesis .
Reactivity Differences:
  • 3,4-Dimethoxybenzonitrile Oxide : The para-methoxy group enhances electron density at the nitrile oxide, increasing dipole stability and cycloaddition efficiency compared to ortho-substituted isomers .
  • 2,4-Dimethoxybenzonitrile : Asymmetric substitution reduces symmetry-derived reactivity, limiting its use in regioselective reactions .

Functional Analogues

3,4-Dimethoxybenzeneacetonitrile (Homoveratronitrile)
  • Structure : Benzene ring with 3,4-dimethoxy groups and an acetonitrile (-CH₂CN) side chain.
  • Applications : Intermediate in alkaloid synthesis; distinct from nitrile oxides due to the absence of a 1,3-dipole .
3,4-Dimethoxybenzaldehyde
  • Role : Precursor for synthesizing 3,4-dimethoxybenzonitrile via Schmidt reaction (86% yield using TMSN₃/HFIP) .
  • Comparison : The aldehyde group allows nucleophilic additions, whereas nitrile oxides enable cycloadditions .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility Profile
3,4-Dimethoxybenzonitrile 95 163.18 Soluble in THF, DCM
2,4-Dimethoxybenzonitrile 95 163.18 Similar to 3,4-isomer
3,4-Dimethoxybenzeneacetonitrile N/A 177.20 High in polar solvents

Pharmaceutical Relevance

  • CDK9 Inhibitors: 3,4-Dimethoxybenzonitrile derivatives show nanomolar IC₅₀ values against CDK9, outperforming 2,6-dimethoxy analogues due to optimized steric interactions .
  • Quinazolines : 3,4-Dimethoxy-substituted quinazolines exhibit 65–78% yields in anticancer agent synthesis, attributed to methoxy-enhanced electron donation .

Limitations

  • Stability : 3,4-Dimethoxybenzonitrile oxide requires in situ generation due to dimerization risks, unlike stable nitriles like 2,4-dimethoxybenzonitrile .

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